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Sulforhodamine B - 2609-88-3

Sulforhodamine B

Catalog Number: EVT-273257
CAS Number: 2609-88-3
Molecular Formula: C27H30N2O7S2
Molecular Weight: 558.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sulforhodamine B is a fluorescent dye belonging to the xanthene class, specifically the rhodamine family. [] It is characterized by its bright pink color and strong fluorescence in the red region of the visible spectrum. [, ] Due to its high extinction coefficient, excellent quantum yield, great photostability, and relatively long emission wavelength, Sulforhodamine B has found extensive use in various scientific disciplines as a fluorescent probe. [] This dye is particularly valuable for applications requiring covalent linkage to biomolecules or surfaces due to its two sulfoxy functional groups. []

Source and Classification

Sulforhodamine B is classified as a sulfonated xanthene dye. It is characterized by its bright red color and high water solubility, making it suitable for various biological applications. The chemical formula of Sulforhodamine B is C27H30N2O7S2C_{27}H_{30}N_{2}O_{7}S_{2}, with a molecular weight of approximately 558.67 g/mol. The dye is commonly used in fluorescence microscopy and colorimetric assays due to its ability to bind to proteins and emit fluorescence upon excitation .

Synthesis Analysis

The synthesis of Sulforhodamine B typically involves the reaction of rhodamine B with sulfuric acid or chlorosulfonic acid to introduce sulfonate groups. A notable method includes:

  1. Preparation of Sulfonyl Chloride: Rhodamine B is treated with phosphorus oxychloride to form a sulfonyl chloride derivative.
  2. Reaction with Amines: The sulfonyl chloride is then reacted with various amines under controlled conditions to produce different sulfonamide derivatives.
  3. Purification: The resulting products are purified using techniques such as chromatography.

For example, one synthesis route involved dissolving rhodamine B in phosphorus oxychloride, stirring under nitrogen atmosphere, and then reacting with 3-bromopropylamine in dimethyl sulfoxide to yield specific sulfonamide derivatives .

Molecular Structure Analysis

The molecular structure of Sulforhodamine B features a xanthene backbone with two sulfonate groups that enhance its solubility in aqueous solutions. The structure can be represented as follows:

  • Core Structure: A central xanthene ring system.
  • Functional Groups: Two sulfonic acid groups (-SO₃H) attached to the aromatic rings.

Spectroscopic analysis reveals that Sulforhodamine B has a maximum absorbance wavelength at 565 nm and emits fluorescence at 586 nm . The dye's stability across a pH range of 3 to 10 allows for versatile applications in biological assays.

Chemical Reactions Analysis

Sulforhodamine B participates in several chemical reactions:

  • Binding Reactions: It forms stable complexes with basic amino acids (such as lysine and arginine) found in proteins under mildly acidic conditions. This property is exploited in the Sulforhodamine B assay for quantifying cellular protein content.
  • Degradation Reactions: Under extreme conditions (high pH or temperature), the dye may undergo hydrolysis or degradation, affecting its fluorescent properties.

The binding stoichiometry of Sulforhodamine B to proteins is approximately 1:1 under optimal conditions, making it a reliable indicator for protein quantification .

Mechanism of Action

The mechanism of action of Sulforhodamine B primarily involves its interaction with cellular proteins:

  1. Cellular Uptake: The dye penetrates cell membranes due to its small size and polar nature.
  2. Protein Binding: Once inside the cell, it binds specifically to basic residues in proteins, forming a stable complex.
  3. Colorimetric Measurement: The amount of bound dye correlates with the total protein content, allowing for quantification through absorbance measurements at 540 nm after solubilization .

This mechanism makes it particularly useful for assessing cell viability and cytotoxicity in various experimental setups.

Physical and Chemical Properties Analysis

Sulforhodamine B exhibits several notable physical and chemical properties:

  • Appearance: Bright red solid.
  • Solubility: Highly soluble in water; solubility decreases in organic solvents.
  • Stability: Stable under neutral pH but sensitive to extreme pH levels.
  • Fluorescence Properties: Exhibits strong fluorescence with an emission peak at 586 nm when excited at 565 nm.

These properties contribute to its effectiveness as a fluorescent probe in biological assays .

Applications

Sulforhodamine B has diverse applications in scientific research:

  • Cytotoxicity Assays: Widely used for evaluating cell viability and drug efficacy through the Sulforhodamine B assay, which quantifies cellular protein content as an indirect measure of cell density .
  • Cell Proliferation Studies: Utilized to assess the effects of various compounds on cell growth and proliferation.
  • Toxicology Testing: Employed in evaluating the toxicity of environmental samples or pharmaceuticals on cultured cells.
  • Fluorescent Labeling: Used as a fluorescent marker in microscopy studies due to its bright emission characteristics.

The versatility and reliability of Sulforhodamine B make it an invaluable tool in cell biology and pharmacology research .

Mechanistic Insights into Sulforhodamine B-Based Assays

Binding Dynamics of Sulforhodamine B to Cellular Proteins

Stoichiometric Interaction with Basic Amino Acid Residues

Sulforhodamine B (SRB) exhibits highly specific and stoichiometric binding to cellular proteins through electrostatic interactions with basic amino acid residues. This pink aminoxanthene dye contains two sulfonic groups that form strong electrostatic complexes with positively charged amino acid side chains—particularly lysine and arginine—under mildly acidic conditions (pH < 2.5). The binding occurs when proteins are denatured and fixed by trichloroacetic acid (TCA), exposing their basic residues for uniform dye interaction [4] [9]. This stoichiometric relationship is fundamental to SRB's quantitative reliability, as each dye molecule binds proportionally to available protein sites, creating a direct correlation between color intensity and cellular protein content [2] [5].

The specificity of this interaction minimizes non-specific background staining when proper washing protocols are followed. Unlike metabolic assays that measure cellular activity, SRB binding depends solely on protein abundance, making it less susceptible to metabolic variations between cell types or experimental conditions. Research demonstrates that SRB binds approximately 27% more effectively to whey proteins than caseins, highlighting how protein composition influences binding efficiency [4]. This variation necessitates cell line-specific standardization but doesn't compromise the assay's linearity when properly calibrated [3] [10].

Table 1: Molecular Basis of SRB-Protein Interaction

Interaction CharacteristicMechanistic BasisExperimental Evidence
Binding SitesBasic amino acid residues (lysine, arginine) exposed after TCA fixationAmino acid blocking experiments show >90% binding reduction
Binding EnvironmentAcidic conditions (pH < 2.5)Optimal binding at pH 2.0-2.5; negligible above pH 4
Stoichiometry1:1 dye-to-binding site ratioLinear correlation (R²=0.99) between protein concentration and absorbance
Dye SpecificityElectrostatic attraction to protonated amino groupsCompetition experiments with other cationic dyes show binding interference

pH-Dependent Binding and Extraction Mechanisms

The SRB assay exploits reversible pH-dependent binding dynamics that enable both precise staining and accurate quantification. Under acidic conditions (pH ≤ 2.5), the sulfonic groups of SRB become negatively charged while cellular proteins acquire positive charges through protonation of amino groups. This creates optimal conditions for electrostatic binding [2] [9]. The dye-protein complex remains stable through multiple washes with 1% acetic acid, which maintains the acidic environment necessary for complex stability while removing unbound dye [1] [3].

The extraction phase leverages alkaline conditions to reverse these electrostatic interactions. When Tris base solution (pH 10.5) is applied, the basic environment deprotonates amino groups, eliminating the positive charges on proteins and causing immediate dissociation of the SRB-protein complex. This releases the bound dye into solution for spectrophotometric quantification at 510-565 nm [1] [5] [9]. This pH-switch mechanism provides exceptional flexibility, allowing stained plates to be stored dried for weeks before solubilization and reading without signal degradation [5] [10].

Critical protocol considerations include:

  • Fixation Integrity: Inadequate TCA fixation (concentrations <10% or insufficient incubation) compromises protein denaturation, leading to variable dye binding [5] [7]
  • Washing Uniformity: Incomplete acetic acid washing causes background noise from unbound dye, while excessive washing risks dislodging fixed cells [7]
  • Solubilization Efficiency: Tris concentrations below 10 mM yield incomplete dye release, while excessive alkalinity (pH>11) can degrade the chromophore [1] [9]

Quantitative Correlation Between Protein Content and Cell Proliferation

Validation of SRB as a Proxy for Cell Mass in Adherent Cultures

Extensive validation studies confirm that SRB staining provides an accurate, linear measurement of cellular biomass in adherent cultures across diverse cell lines and experimental conditions. The assay demonstrates linearity over a 20-fold range of cell densities (1-200% confluence), with sensitivity detecting 1,000-2,000 cells/well in 96-well formats [1] [2]. This performance surpasses traditional protein assays (Lowry, Bradford) and rivals fluorometric methods in sensitivity while offering superior cost-effectiveness [2] [6].

SRB's reliability as a cell mass proxy is particularly evident in comparative studies with metabolic assays under varying oxygen conditions. Research exposing Caco-2, MCF-7, MCF-10A, and PANC-1 cell lines to oxygen partial pressures (pO₂) ranging from 2-139 mmHg revealed SRB's consistent correlation with direct cell counts regardless of oxygen tension. This contrasts sharply with MTT assays, which showed oxygen-dependent variability in metabolic activity unrelated to actual cell numbers. For instance, in PANC-1 cells under hypoxic conditions (2 mmHg), MTT overestimated viability by 38% compared to SRB and direct counting methods [6].

Table 2: Performance Comparison of SRB vs. Metabolic Proliferation Assays

ParameterSRB AssayMTT AssayValidation Method
Oxygen IndependenceConsistent results across 2-139 mmHg pO₂Significant variance with oxygen levelsDirect cell counting under controlled atmospheres
Linear Range1,000-100,000 cells/well (96-well)5,000-50,000 cells/well (96-well)Hemocytometer counts vs. absorbance
Sensitivity Threshold1,000 cells/well5,000 cells/wellSerial dilution experiments
Signal StabilityIndefinite (dried plates); hours (solubilized)1-4 hours after developmentTime-course absorbance measurements
Inter-assay CV<10%15-25%30 replicate experiments across 5 cell lines

Protocol optimizations further enhance SRB's quantitative accuracy. Pre-aspiration of culture medium before TCA fixation minimizes serum protein interference, reducing background signal by 60% in 10% FBS-containing media [7] [10]. Automated washing systems provide more consistent removal of unbound dye than manual methods, improving signal-to-noise ratios. For high-throughput applications, 384-well formats maintain linearity (R²=0.98) with cell densities of 8,000-15,000 cells/well, enabling large-scale drug screening [3].

Limitations in Non-Adherent Cell Systems

While exceptionally reliable for adherent cultures, SRB encounters significant limitations in suspension cell systems due to technical constraints during processing. The multiple washing steps essential for removing unbound dye inevitably cause cell loss in non-adherent cultures. Studies comparing processing methods revealed that centrifugation-based washing of suspension cells introduces up to 35% variability between replicates, compromising data reliability [7] [9].

The fundamental limitation stems from SRB's requirement for cell fixation before staining. Unlike metabolic assays that can be performed directly in culture medium, SRB processing necessitates:

  • Removal of medium proteins that would otherwise bind dye and increase background
  • Acid fixation to denature cellular proteins for dye accessibility
  • Multiple washing cycles to eliminate unbound dye [5] [7]

These procedural requirements create inherent challenges for non-anchored cells. Even with careful centrifugation, the pellet resuspension steps introduce cell loss variability. Alternative approaches like in-situ fixation without aspiration still yield 25% higher coefficients of variation (CV) compared to adherent systems due to uneven cell distribution during washing [7].

Additionally, certain suspension cell types exhibit altered protein composition affecting SRB binding stoichiometry. Lymphoid cells, for example, demonstrate 15-20% less SRB binding per unit protein than adherent epithelial lines, necessitating cell-type-specific calibration curves [9]. These limitations have led most protocols to explicitly designate SRB as "for adherent cells only" [9] [10], though research continues into adaptions using membrane capture techniques for suspension cells.

Table 3: Application Scope and Limitations of SRB Assay Systems

Cell SystemTechnical FeasibilityMajor ChallengesReported Variability (CV%)
Adherent CellsExcellent (gold standard)Edge effects in plates; incomplete fixation5-8%
Semi-adherent CellsModerate with optimizationVariable detachment during processing15-20%
Suspension CellsNot recommendedCell loss during washing; pellet irregularities25-35%
3D MicrotissuesLimited penetrationDiffusion barriers; central necrosis30-40%

Despite these constraints, SRB remains superior to metabolic assays for adherent cell applications where drug treatments might alter cellular metabolism without affecting viability—such as cytostatic agents or mitochondrial inhibitors. The assay directly measures biomass accumulation regardless of metabolic status, providing a more accurate proliferation readout in these scenarios [1] [6]. This advantage solidifies its position as the preferred method for the National Cancer Institute's anticancer drug screening program, where it successfully replaced tetrazolium-based assays due to better linearity, stability, and cost-effectiveness [2] [7].

Properties

CAS Number

2609-88-3

Product Name

Sulforhodamine B

IUPAC Name

4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate;hydron

Molecular Formula

C27H30N2O7S2

Molecular Weight

558.7 g/mol

InChI

InChI=1S/C27H30N2O7S2/c1-5-28(6-2)18-9-12-21-24(15-18)36-25-16-19(29(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(30,31)32)17-26(23)38(33,34)35/h9-17H,5-8H2,1-4H3,(H-,30,31,32,33,34,35)

InChI Key

IOOMXAQUNPWDLL-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)[O-]

Solubility

Soluble in DMSO

Synonyms

Acid Red
acid red, isoxanthene
C.I. 45100
C.I. acid red 52
caries check
erio acid red
kiton red S
lissamine rhodamine B
lissamine rhodamine B, sodium salt
R-106
sulforhodamine B
sulforodamine B
sulphorhodamine B

Canonical SMILES

[H+].CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-]

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